1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17454076
InChI: InChI=1S/C9H12FNO2S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
SMILES:
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26 g/mol

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine

CAS No.:

Cat. No.: VC17454076

Molecular Formula: C9H12FNO2S

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine -

Specification

Molecular Formula C9H12FNO2S
Molecular Weight 217.26 g/mol
IUPAC Name 1-(3-fluorophenyl)-2-methylsulfonylethanamine
Standard InChI InChI=1S/C9H12FNO2S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Standard InChI Key PQKGVWTWURLSAE-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CC(C1=CC(=CC=C1)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine (IUPAC name: 1-(3-fluorophenyl)-2-methylsulfonylethanamine) has the molecular formula C₉H₁₂FNO₂S and a molecular weight of 217.26 g/mol. The compound’s structure features a fluorophenyl ring at position 3, connected to an ethanamine chain where the second carbon is bonded to a methylsulfonyl group (-SO₂CH₃). This configuration is critical for its interactions in biological systems, as the sulfonamide group enhances hydrogen-bonding potential and metabolic stability.

Spectroscopic and Stereochemical Properties

The compound’s Standard InChIKey (PQKGVWTWURLSAE-UHFFFAOYSA-N) and Canonical SMILES (CS(=O)(=O)CC(C1=CC(=CC=C1)F)N) provide unique identifiers for its stereochemical configuration. Nuclear magnetic resonance (NMR) data for related sulfonamide derivatives, such as those reported in antiplasmodial studies, reveal characteristic shifts for aromatic protons (δ 7.15–8.37 ppm) and methylsulfonyl groups (δ 2.81–3.15 ppm) . These spectral signatures aid in the compound’s identification and purity assessment during synthesis.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanamine typically begins with a fluorophenyl precursor, such as 3-fluorobenzaldehyde, which undergoes reductive amination with methylsulfonylethylamine. A representative pathway involves:

  • Condensation: Reaction of 3-fluorobenzaldehyde with methylsulfonylethylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Purification: Isolation via flash chromatography (e.g., 0–4% methanol/dichloromethane gradient) followed by recrystallization in diethyl ether .
    Yield optimization studies indicate that solvent choice (polar aprotic solvents like DMF) and temperature control (0–25°C) are critical to achieving purity >95%.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol (15–20 mg/mL at 25°C) but limited aqueous solubility (<1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 30 days, indicating suitability for long-term storage.

Partition Coefficient and pKa

The calculated logP (octanol-water partition coefficient) of 1.8 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in central nervous system-targeted therapies. The sulfonamide group’s pKa (~10.2) implies protonation under physiological conditions, enhancing solubility in acidic environments like the stomach.

Pharmacological Research and Applications

Compound% Inhibition (1 µM)IC₅₀ (µM)Target Kinase
12e98.24 ± 0.440.49 ± 0.06VEGFR-2
12l98.75 ± 0.580.84 ± 0.08PDGFR-β
Sorafenib84.57 ± 0.770.91 ± 0.09Multikinase
Data adapted from

Industrial and Regulatory Considerations

Scalability and Process Optimization

Large-scale synthesis requires addressing exothermic reactions during sulfonylation. Pilot studies using flow chemistry techniques have reduced reaction times by 40% while maintaining yields >85%. Regulatory filings for related compounds emphasize impurity profiling (e.g., sulfonic acid byproducts <0.1%) to meet ICH Q3A guidelines .

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